molecular formula C11H14O2 B15143280 2-Phenylbutyric Acid-d5 Methyl Ester

2-Phenylbutyric Acid-d5 Methyl Ester

Cat. No.: B15143280
M. Wt: 183.26 g/mol
InChI Key: PPIQQNDMGXNRFA-WNWXXORZSA-N
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Description

2-Phenylbutyric Acid-d5 Methyl Ester is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The molecular formula of this compound is C11H9D5O2, and it has a molecular weight of 183.26 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbutyric Acid-d5 Methyl Ester typically involves the esterification of 2-Phenylbutyric Acid with methanol in the presence of a deuterium source. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbutyric Acid-d5 Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenylbutyric Acid-d5 Methyl Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the synthesis of labeled compounds for various industrial applications

Mechanism of Action

The mechanism of action of 2-Phenylbutyric Acid-d5 Methyl Ester involves its incorporation into biochemical pathways where it can act as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in NMR spectroscopy and metabolic studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C11H14O2

Molecular Weight

183.26 g/mol

IUPAC Name

methyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate

InChI

InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3/i1D3,3D2

InChI Key

PPIQQNDMGXNRFA-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)OC

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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